molecular formula C16H19NO4 B4820025 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione

Cat. No. B4820025
M. Wt: 289.33 g/mol
InChI Key: URLDYUBMKLZSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. SR9009 is a Rev-ErbA agonist that is known to regulate the circadian rhythm and metabolism in the body.

Mechanism of Action

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione functions as a Rev-ErbA agonist, which is a nuclear receptor that regulates the expression of genes involved in the circadian rhythm and metabolism. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione binds to Rev-ErbA and activates it, leading to the regulation of various metabolic processes in the body. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is known to increase the expression of genes involved in lipid metabolism and mitochondrial biogenesis, leading to increased energy production and endurance.
Biochemical and Physiological Effects
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in the body. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is known to increase energy production and endurance by increasing the expression of genes involved in lipid metabolism and mitochondrial biogenesis. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is also known to regulate the circadian rhythm by increasing the expression of genes involved in the sleep-wake cycle. Additionally, 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has been shown to have anti-inflammatory and neuroprotective effects in the body.

Advantages and Limitations for Lab Experiments

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is highly selective for Rev-ErbA and does not bind to other nuclear receptors, making it a useful tool for studying the role of Rev-ErbA in various metabolic processes. However, one limitation of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is that it has poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione. One direction is to further investigate its potential application in the treatment of metabolic disorders, sleep disorders, and cancer. Another direction is to study its potential application in agriculture as a growth regulator for crops. Additionally, future studies could focus on developing more soluble forms of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione to improve its administration in lab experiments.

Scientific Research Applications

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has been extensively studied for its potential application in various fields, including medicine, sports, and agriculture. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione is known to regulate the circadian rhythm and metabolism in the body, making it a potential candidate for the treatment of various diseases, such as metabolic disorders, sleep disorders, and cancer. 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has also been studied for its potential application in sports as a performance-enhancing drug due to its ability to increase endurance and stamina. Additionally, 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential application in agriculture as a growth regulator for crops.

properties

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15-7-8-16(19)17(15)21-10-2-9-20-14-6-5-12-3-1-4-13(12)11-14/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDYUBMKLZSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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